molecular formula C20H16ClN5O B14962155 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one

Cat. No.: B14962155
M. Wt: 377.8 g/mol
InChI Key: GQCHJZUJMJFSJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one typically involves the condensation of 6-chloro-4-phenylquinazoline-2-amine with 5,6-dimethylpyrimidin-4(1H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application, such as inhibition of cancer cell proliferation or bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives. Its combination of a quinazoline core with a pyrimidinone moiety makes it a versatile compound for various applications in medicinal chemistry .

Properties

Molecular Formula

C20H16ClN5O

Molecular Weight

377.8 g/mol

IUPAC Name

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4,5-dimethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C20H16ClN5O/c1-11-12(2)22-19(25-18(11)27)26-20-23-16-9-8-14(21)10-15(16)17(24-20)13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,22,23,24,25,26,27)

InChI Key

GQCHJZUJMJFSJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.